

Comparative Genomics of Frateuria aurantia: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Aurantia
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A comprehensive analysis of the genomic landscape of Frateuria **aurantia** remains in its infancy, with the publicly available genomic data currently limited to the type strain, Kondô 67T (DSM 6220). This guide provides a detailed overview of the genomic features of this type strain and complements it with a comparative summary of phenotypic characteristics of other isolated strains. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the metabolic potential and genetic diversity of this bacterium.

Frateuria **aurantia** is a Gram-negative, motile, and strictly aerobic bacterium known for its beneficial applications in agriculture as a potassium-mobilizing biofertilizer.^{[1][2]} First isolated from *Lilium auratum*, this bacterium has also been found in other plant and fruit environments.^[3] Its metabolic capabilities, including the production of acetic acid and triterpenoids of the hopane family, make it a subject of interest for industrial and pharmaceutical research.^{[3][4][5][6]}

Genomic Characteristics of the Frateuria aurantia Type Strain (Kondô 67T)

The genome of Frateuria **aurantia** Kondô 67T was sequenced as part of the Genomic Encyclopedia of Bacteria and Archaea project.^[3] It consists of a single circular chromosome and no plasmids. The key genomic features are summarized in the table below.

Feature	Frateuria aurantia Kondô 67T (DSM 6220)
Genome Size (bp)	3,603,458[3]
GC Content (%)	63.4[3]
Number of Chromosomes	1[3]
Number of Plasmids	0
Protein-Coding Genes	3,200[3]
RNA Genes	88[3]
Pseudogenes	99[3]
GenBank Accession	CP003350.1[7]

Comparative Phenotypic and Genetic Data of Frateuria aurantia Strains

While whole-genome sequences of other *Frateuria aurantia* strains are not yet publicly available, a study by Lisdiyanti et al. (2003) provides valuable comparative data on 16 strains isolated from Indonesian fruits and flowers. This study utilized DNA-DNA hybridization and phenotypic characterization to identify and compare these isolates.

Characteristic	Indonesian Isolates (16 strains)	Type Strain (IFO 3245T)
Gram Stain	Negative	Negative
Motility	Motile (single polar flagellum)	Motile
Catalase	Positive	Not reported in this study
Oxidase	Negative	Not reported in this study
Acetic acid from ethanol	Positive	Positive
Lactate oxidation	Positive	Not reported in this study
Acetate oxidation	Negative	Not reported in this study
Ketogenesis from glycerol	Positive (10 out of 16)	Positive
Ketogenesis from mannitol	Positive (7 out of 16)	Positive
Growth at pH 3.5	Positive	Positive
DNA GC content (mol%)	62-63	Not reported in this study
DNA-DNA Similarity to Type Strain (%)	76-100	100

Experimental Protocols

DNA Isolation, Sequencing, and Genome Assembly of *F. aurantia* Kondô 67T

The following protocol outlines the key steps used for the genomic analysis of the type strain.

1. DNA Isolation:

- *F. aurantia* strain Kondô 67T (DSM 6220) was cultured in DSMZ medium 360 (YPM medium) at 30°C.
- Genomic DNA was isolated from 0.5-1 g of cell paste using standard procedures at the DSMZ DNA laboratory.

2. Genome Sequencing:

- A combination of Illumina and 454 sequencing platforms was used for whole-genome shotgun sequencing.
- For the 454 sequencing, a paired-end library was constructed.
- For Illumina sequencing, the GAII platform was utilized.

3. Genome Assembly:

- Pyrosequencing reads were assembled using the Newbler assembler.
- Illumina sequencing data was assembled with Velvet.
- The 454 and Illumina assemblies were combined, and the Phred/Phrap/Consed software package was used for sequence assembly and quality assessment in the finishing process.
- Gaps between contigs were closed by PCR and Bubble PCR primer walks.
- Potential base errors were corrected, and consensus quality was increased using the Polisher software.
- The final assembly achieved a 546.0x coverage of the genome.

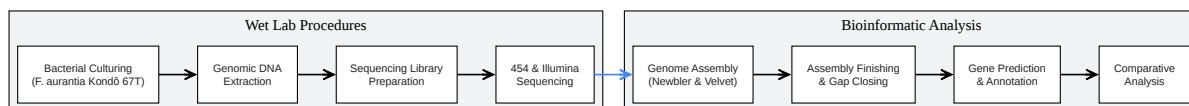
4. Gene Prediction and Annotation:

- Genes were identified using Prodigal as part of the DOE-JGI genome annotation pipeline.
- Manual curation was performed using the JGI GenePRIMP pipeline.
- The predicted protein-coding sequences were used to search against the NCBI non-redundant, UniProt, TIGRFam, Pfam, PRIAM, KEGG, COG, and InterPro databases for functional annotation.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for Genome Sequencing and Analysis

The following diagram illustrates the key stages involved in the genome sequencing and analysis of *Frateuria aurantia* Kondô 67T.

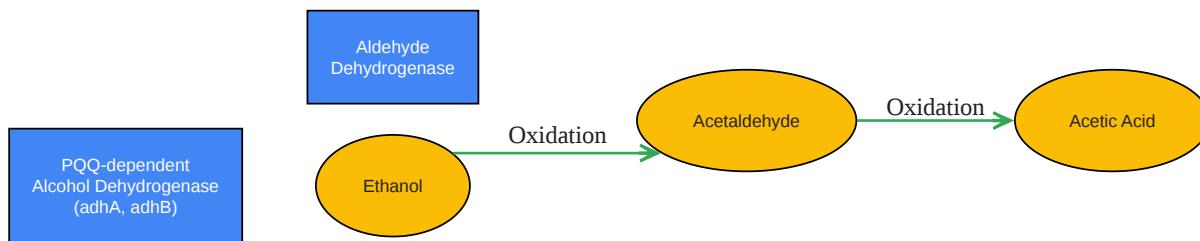


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Genome sequencing and analysis workflow.

Acetic Acid Production Pathway in *Frateuria aurantia*

Frateuria aurantia is known for its acetogenic metabolism, converting ethanol to acetic acid. This process is primarily carried out by a membrane-bound, PQQ-dependent alcohol dehydrogenase and a subsequent aldehyde dehydrogenase. The genes encoding a PQQ-dependent alcohol dehydrogenase have been identified in *F. aurantia*.^{[4][8]} The following diagram depicts this key metabolic pathway.



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Key steps in acetic acid production.

Conclusion and Future Directions

The availability of the complete genome sequence of *Frateuria aurantia* Kondô 67T provides a solid foundation for understanding the genetic basis of its metabolic capabilities.^[3] However, the lack of genomic data from other strains significantly limits our understanding of the species' pangenome, genetic diversity, and the evolutionary basis for any phenotypic differences. Future research should prioritize the whole-genome sequencing of a diverse collection of *F. aurantia* isolates. This will enable comprehensive comparative genomic studies to identify core and accessory genes, uncover novel metabolic pathways, and facilitate the development of this bacterium for agricultural and biotechnological applications.

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- To cite this document: BenchChem. [Comparative Genomics of *Frateuria aurantia*: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595364#comparative-genomics-of-different-frateuria-aurantia-strains>

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